molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Cat. No. B1303538
CAS RN: 13142-97-7
M. Wt: 284.31 g/mol
InChI Key: ZQQOCJVXRQETBR-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylcarbamoyl)amino]benzoate, also known as benzocaine, is a local anesthetic commonly used in dentistry, surgery, and veterinary medicine. It has a CAS Number of 13142-97-7 and a molecular weight of 284.31 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-[(anilinocarbonyl)amino]benzoate . The InChI code is 1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 284.31 .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . A study reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The grown crystal was found to possess reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Non-Linear Optical Applications

The same study also suggested that with reduction in defects, ethyl 4-amino benzoate could be a potential candidate for non-linear optical applications . The crystal was found to have fair thermal stability, although its mechanical strength was low .

Synthesis of Azo Dyes

Ethyl 4-amino benzoate can be used in the synthesis of new azo dye compounds . A study reported the synthesis of a new azo dye compound through the coupling reaction between ethyl 4-amino benzoate and (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol .

Material Science Research

The growth aspects and characteristic properties of ethyl 4-amino benzoate have been studied in depth . The structure of the grown crystal was examined using single crystal X-ray diffraction, and the strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .

Laser Damage Threshold Evaluation

The laser damage threshold value of ethyl 4-amino benzoate was calculated using a Nd:YAG laser . This property is important in applications where the material is exposed to high-intensity laser light.

Thermal Parameter Evaluation

The thermal parameters of ethyl 4-amino benzoate were evaluated using photopyroelectric techniques . Understanding the thermal properties of a material is crucial in many scientific and industrial applications.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(phenylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOCJVXRQETBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377644
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

CAS RN

13142-97-7
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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